molecular formula C6H10O4 B14224115 (5R)-5-Hydroxy-3-oxohexanoic acid CAS No. 821772-72-9

(5R)-5-Hydroxy-3-oxohexanoic acid

Cat. No.: B14224115
CAS No.: 821772-72-9
M. Wt: 146.14 g/mol
InChI Key: ZQPJZYKENZNLOW-SCSAIBSYSA-N
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Description

(5R)-5-Hydroxy-3-oxohexanoic acid is a chiral carboxylic acid characterized by a hydroxyl group at position 5 (R configuration) and a ketone group at position 3 on a six-carbon backbone (hexanoic acid). Its molecular formula is C₆H₁₀O₄, with a molecular weight of 162.14 g/mol. The hydroxyl and ketone moieties contribute to its polarity, acidity, and reactivity, distinguishing it from simpler hexanoic acid derivatives .

Properties

CAS No.

821772-72-9

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(5R)-5-hydroxy-3-oxohexanoic acid

InChI

InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m1/s1

InChI Key

ZQPJZYKENZNLOW-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(=O)O)O

Canonical SMILES

CC(CC(=O)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Hydroxy-3-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxyhexanoic acid. This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the reduction of 5-oxohexanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic oxidation of 5-hydroxyhexanoic acid using specific oxidases can yield the desired product with high purity . Additionally, microbial fermentation processes have been explored for the large-scale production of this compound .

Mechanism of Action

The mechanism of action of (5R)-5-Hydroxy-3-oxohexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and keto groups allow it to participate in various biochemical processes, including energy metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of (5R)-5-Hydroxy-3-oxohexanoic acid, highlighting differences in functional groups, stereochemistry, and physical properties:

Compound Name Molecular Formula Functional Groups Key Features Molecular Weight (g/mol) CAS Number Source
This compound C₆H₁₀O₄ -COOH, 3-oxo, 5-OH (R) Chiral center at C5; polar due to hydroxyl and ketone 162.14 Not provided
5-Oxohexanoic acid C₆H₁₀O₃ -COOH, 5-oxo Lacks hydroxyl group; higher lipophilicity 130.14 3128-06-3
3-Methyl-5-oxohexanoic acid C₇H₁₂O₃ -COOH, 3-methyl, 5-oxo Methyl substitution at C3; reduced polarity 144.17 Not provided
Ethyl 5-oxohexanoate C₈H₁₄O₃ Ethyl ester, 5-oxo Ester form; increased volatility (boiling point ~92°C) 158.19 13984-57-1
(5S)-5-Amino-3-oxohexanoic acid C₆H₁₁NO₃ -COOH, 3-oxo, 5-NH₂ (S) Amino group replaces hydroxyl; involved in lysine degradation pathways 161.16 19355-90-9

Key Differences and Implications

Functional Group Impact
  • Hydroxyl vs. Ketone vs. Ester: The hydroxyl group in this compound enhances its hydrogen-bonding capacity compared to 5-oxohexanoic acid, increasing solubility in polar solvents. Ethyl 5-oxohexanoate, as an ester, exhibits lower polarity and higher volatility, making it suitable for fragrance applications .
  • Amino vs. This substitution is critical in metabolic pathways like lysine degradation .
Stereochemical Considerations
  • The R configuration at C5 in this compound distinguishes it from the S configuration in (5S)-5-amino-3-oxohexanoic acid. Stereochemistry influences enantioselective interactions in catalysis or drug-receptor binding .

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